molecular formula C14H16N2O3S B1300786 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 398472-44-1

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1300786
CAS No.: 398472-44-1
M. Wt: 292.36 g/mol
InChI Key: DYIVNLBDEYHCFH-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an ethanone group attached to an aniline derivative. The presence of methoxy groups on the aniline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

  • Attachment of the Aniline Derivative: : The 2,5-dimethoxyaniline is then introduced to the thiazole ring through a nucleophilic substitution reaction. This step often requires a catalyst, such as copper(I) iodide, and a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Ethanone Group: : The final step involves the introduction of the ethanone group through an acylation reaction. This can be achieved using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.

    Substitution: The methoxy groups on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-propanone: Similar structure with a propanone group instead of an ethanone group.

    1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-butanone: Contains a butanone group, offering different chemical properties and reactivity.

    2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazole: Lacks the ethanone group, providing a simpler structure for comparison.

Uniqueness

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiazole ring and the methoxy-substituted aniline derivative makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(9(2)17)20-14(15-8)16-11-7-10(18-3)5-6-12(11)19-4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIVNLBDEYHCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=CC(=C2)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357962
Record name 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398472-44-1
Record name 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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